molecular formula C20H20N2O3 B11421119 N-[4-(acetylamino)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11421119
M. Wt: 336.4 g/mol
InChI Key: DYXGVHDSEZODKA-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, an acetylamino group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylamino)phenyl. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-ethyl-1-benzofuran-3-yl acetic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the benzofuran ring.

    N-(5-{[4-(acetylamino)phenyl]sulfonyl}-1,3-thiazol-2-yl)acetamide: Contains a thiazole ring instead of a benzofuran ring.

    Acetamide, N-(4-aminophenyl)-: Similar structure but lacks the ethyl group and benzofuran ring.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H20N2O3/c1-3-14-4-9-19-18(10-14)15(12-25-19)11-20(24)22-17-7-5-16(6-8-17)21-13(2)23/h4-10,12H,3,11H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

DYXGVHDSEZODKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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